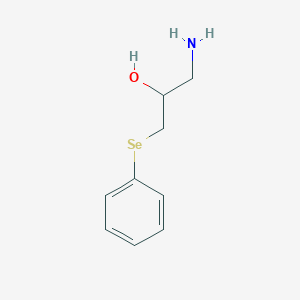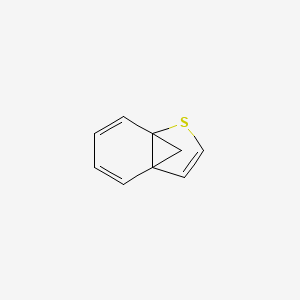
3a,7a-Methano-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,7a-Methano-1-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are aromatic organic compounds containing a sulfur atom fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Methano-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method is favored for its efficiency and the ability to introduce diverse substituents on the benzothiophene ring . Another method involves electrochemical conditions, where sulfonhydrazides react with internal alkynes to form benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts and controlled reaction conditions are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 3a,7a-Methano-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
3a,7a-Methano-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of organic light-emitting devices (OLEDs), photovoltaics, and field-effect transistors
Mechanism of Action
The mechanism of action of 3a,7a-Methano-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptor sites, and influence signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Benzothiophene: A simpler analog without the methano bridge.
Benzo[b]thiophene: Another isomer with similar properties but different structural arrangement.
Thianaphthene: A related compound with a sulfur atom in the ring structure
Uniqueness: 3a,7a-Methano-1-benzothiophene is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
90970-08-4 |
|---|---|
Molecular Formula |
C9H8S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
7-thiatricyclo[4.3.1.01,6]deca-2,4,8-triene |
InChI |
InChI=1S/C9H8S/c1-2-4-9-7-8(9,3-1)5-6-10-9/h1-6H,7H2 |
InChI Key |
XAUOENHUJAAAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C1(C=CC=C2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


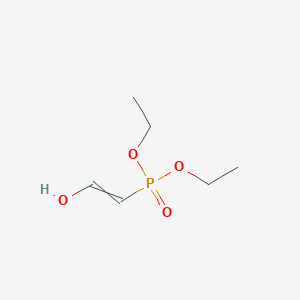
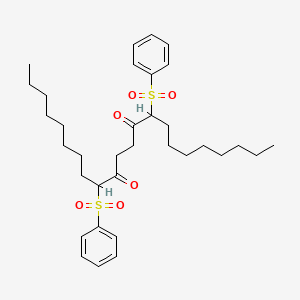
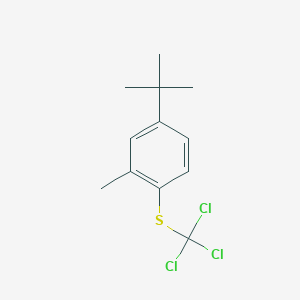
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
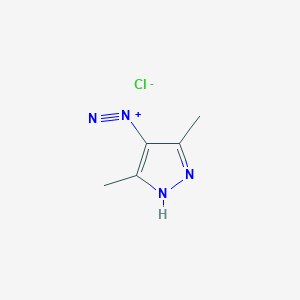
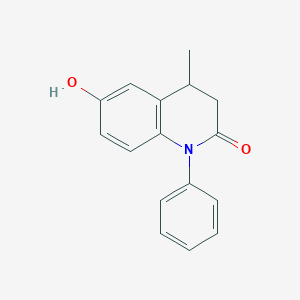

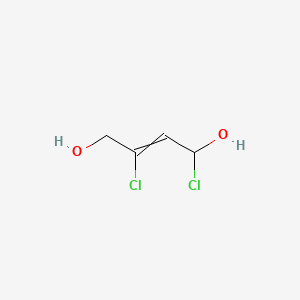

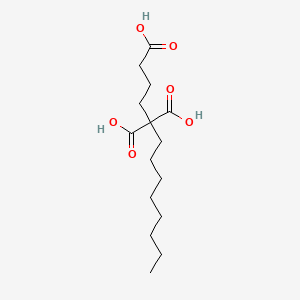
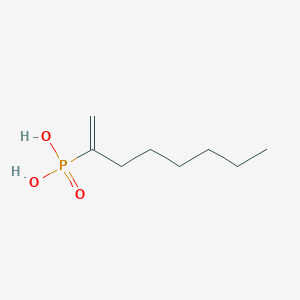
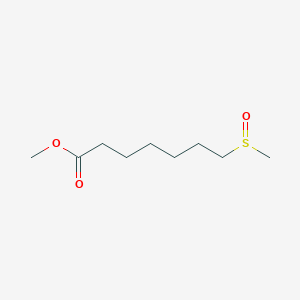
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
